Cas no 204782-96-7 (8-Bromo-5-quinolinecarboxylic acid)
8-Bromo-5-quinolinecarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 8-Bromoquinoline-5-carboxylic acid
- 8-bromo-5-Quinolinecarboxylic acid
- 8-Bromo-5-quinolinecaroxylic acid
- 5-Quinolinecarboxylicacid,8-bromo
- 8-Brom-chinolin-5-carbonsaeure
- 8-Bromo-5-quinoline-5-carboxylic acid
- 8-bromo-quinoline-5-carboxylic acid
- 5-Quinolinecarboxylic acid, 8-bromo-
- 8-Bromo-5-quinolinecaroxylicacid
- PPJDILQBGRMTFE-UHFFFAOYSA-N
- 5-Quinolinecarboxylicacid, 8-bromo-
- RP28973
- FCH1379002
- AB0023282
- DB-
- 5-Quinolinecarboxylicacid,8-bromo-
- DTXSID00452242
- EN300-3539268
- AM20061795
- 8-Bromo-5-quinolinecarboxylic acid, AldrichCPR
- MFCD12963555
- DS-13194
- AKOS015920018
- 8-Bromoquinoline-5-carboxylicacid
- SY107097
- 204782-96-7
- FT-0682310
- J-519411
- CS-W008622
- A4455
- SCHEMBL6962756
- DB-066219
- 8-Bromo-5-quinolinecarboxylic acid
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- MDL: MFCD12963555
- Inchi: 1S/C10H6BrNO2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,(H,13,14)
- InChI Key: PPJDILQBGRMTFE-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=O)O)C2=CC=CN=C21
Computed Properties
- Exact Mass: 250.95800
- Monoisotopic Mass: 250.95819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.2
- XLogP3: 2.4
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.7±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 425.9°C at 760 mmHg
- Flash Point: 211.4±24.6 °C
- Refractive Index: 1.709
- PSA: 50.19000
- LogP: 2.69550
- Vapor Pressure: No data available
8-Bromo-5-quinolinecarboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
8-Bromo-5-quinolinecarboxylic acid Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-Bromo-5-quinolinecarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 043925-250mg |
8-Bromo-5-quinoline-5-carboxylic acid |
204782-96-7 | 98% | 250mg |
£54.00 | 2022-03-01 | |
| Fluorochem | 043925-10g |
8-Bromo-5-quinoline-5-carboxylic acid |
204782-96-7 | 98% | 10g |
£679.00 | 2022-03-01 | |
| Fluorochem | 043925-1g |
8-Bromo-5-quinoline-5-carboxylic acid |
204782-96-7 | 98% | 1g |
£134.00 | 2022-03-01 | |
| Fluorochem | 043925-5g |
8-Bromo-5-quinoline-5-carboxylic acid |
204782-96-7 | 98% | 5g |
£401.00 | 2022-03-01 | |
| abcr | AB438177-250 mg |
8-Bromoquinoline-5-carboxylic acid, 95%; . |
204782-96-7 | 95% | 250mg |
€191.70 | 2023-06-16 | |
| abcr | AB438177-1 g |
8-Bromoquinoline-5-carboxylic acid, 95%; . |
204782-96-7 | 95% | 1g |
€402.30 | 2023-06-16 | |
| abcr | AB438177-5 g |
8-Bromoquinoline-5-carboxylic acid, 95%; . |
204782-96-7 | 95% | 5g |
€1097.00 | 2023-06-16 | |
| TRC | B688268-25mg |
8-Bromo-5-quinolinecarboxylic acid |
204782-96-7 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B688268-50mg |
8-Bromo-5-quinolinecarboxylic acid |
204782-96-7 | 50mg |
$ 81.00 | 2023-04-18 | ||
| TRC | B688268-100mg |
8-Bromo-5-quinolinecarboxylic acid |
204782-96-7 | 100mg |
$ 115.00 | 2023-04-18 |
8-Bromo-5-quinolinecarboxylic acid Suppliers
8-Bromo-5-quinolinecarboxylic acid Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 8-Bromo-5-quinolinecarboxylic acid
8-Bromo-5-quinolinecarboxylic Acid (CAS 204782-96-7): A Versatile Building Block in Medicinal Chemistry
8-Bromo-5-quinolinecarboxylic acid (CAS 204782-96-7) is an important heterocyclic compound that has gained significant attention in pharmaceutical research and organic synthesis. This brominated quinoline derivative serves as a crucial intermediate for the development of various bioactive molecules, particularly in the fields of antimicrobial agents and kinase inhibitors. Its unique molecular structure, featuring both a carboxylic acid group and a bromine atom on the quinoline scaffold, makes it exceptionally valuable for structure-activity relationship (SAR) studies and drug design.
The growing interest in 8-bromo quinoline compounds aligns with current trends in targeted drug discovery, where researchers are focusing on small molecule modulators of protein-protein interactions. Recent searches on scientific databases show increasing queries about "quinoline-based drug candidates 2024" and "brominated heterocycles in medicinal chemistry", reflecting the compound's relevance in contemporary research. The 5-quinolinecarboxylic acid moiety is particularly noteworthy as it appears in several clinical candidates for anti-inflammatory and anticancer applications.
From a chemical perspective, 8-Bromo-5-quinolinecarboxylic acid exhibits interesting properties that make it valuable for cross-coupling reactions. The bromine atom at the 8-position serves as an excellent handle for palladium-catalyzed couplings, while the carboxylic acid group provides opportunities for amide bond formation or esterification. This dual functionality explains why searches for "quinoline building blocks for drug discovery" often lead to this particular compound. The molecular weight of 252.06 g/mol and its moderate solubility in polar organic solvents make it practical for various synthetic transformations.
In pharmaceutical applications, derivatives of 8-Bromo-5-quinolinecarboxylic acid have shown promise in addressing current medical challenges. Recent publications highlight its use in developing TLR7/8 modulators, which are being investigated for autoimmune diseases and vaccine adjuvants. The compound's scaffold is also found in several JAK-STAT pathway inhibitors, a hot topic in immunotherapy research. These connections to trending therapeutic areas contribute to its growing importance in the pharmaceutical industry.
The synthesis of 8-Bromo-5-quinolinecarboxylic acid typically involves bromination of quinoline precursors followed by oxidation of methyl groups or carboxylation reactions. Process chemists frequently search for "improved synthesis of bromoquinoline derivatives" as the demand for high-purity building blocks increases. Recent advances in flow chemistry and catalytic bromination methods have made the production of this compound more efficient and environmentally friendly.
Quality control of 8-Bromo-5-quinolinecarboxylic acid is crucial for research applications, with HPLC purity typically exceeding 98%. Analytical chemists emphasize the importance of characterizing brominated organic compounds using LC-MS and NMR spectroscopy, as evidenced by frequent searches for "quinoline carboxylic acid characterization methods". The compound's stability under standard laboratory conditions makes it convenient for storage and handling.
From a commercial perspective, the market for 8-Bromo-5-quinolinecarboxylic acid has grown steadily, driven by increasing R&D activities in small molecule therapeutics. Suppliers often highlight its availability in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. The compound's cost-effectiveness compared to more complex heterocycles contributes to its popularity among medicinal chemists.
Future research directions for 8-Bromo-5-quinolinecarboxylic acid derivatives may focus on emerging areas such as PROTAC technology and covalent inhibitors, both trending topics in drug discovery. The compound's versatility makes it suitable for creating bifunctional molecules that can simultaneously engage multiple biological targets. These applications align with current searches for "multitarget drug design strategies" and "quinoline-based protein degraders".
In conclusion, 8-Bromo-5-quinolinecarboxylic acid (CAS 204782-96-7) represents a valuable tool in modern drug discovery, combining synthetic accessibility with significant biological potential. Its role in developing treatments for inflammatory disorders, infectious diseases, and cancer therapeutics ensures its continued relevance in pharmaceutical research. As the field moves toward more targeted therapies and precision medicine, this brominated quinoline derivative will likely remain an important building block for innovative drug candidates.
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